

Application Note: Quantification of Protosappanin A using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Protosappanin A	
Cat. No.:	B1679791	Get Quote

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Introduction

Protosappanin A is a bioactive dibenzofuran derivative found in the heartwood of Caesalpinia sappan L. It has garnered significant interest in the pharmaceutical and natural product research fields due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Accurate and reliable quantification of **Protosappanin A** in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of **Protosappanin A**.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify **Protosappanin A**. The separation is achieved on a C18 column with a mobile phase consisting of a mixture of methanol and acidified water. The UV detector is set to a wavelength where **Protosappanin A** exhibits maximum absorbance, ensuring high sensitivity and specificity.

Materials and Reagents



- **Protosappanin A** reference standard (>98% purity)
- HPLC grade methanol
- HPLC grade acetonitrile
- Orthophosphoric acid (AR grade)
- Deionized water (18.2 MΩ·cm)
- 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this method. The following chromatographic conditions are recommended:

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase	Methanol : 0.2% Phosphoric Acid in Water (v/v)
Gradient	Isocratic
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30°C
Detection	UV at 280 nm
Run Time	10 minutes

Experimental Protocols Standard Solution Preparation



- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of **Protosappanin A** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Caesalpinia sappan heartwood)

- Grinding: Grind the dried heartwood of Caesalpinia sappan into a fine powder (60-80 mesh).
- Extraction:
 - Accurately weigh 1.0 g of the powdered plant material into a conical flask.
 - Add 50 mL of methanol.
 - Sonicate the mixture for 30 minutes in an ultrasonic bath.
 - Allow the mixture to stand for 1 hour at room temperature.
- Filtration: Filter the extract through a Whatman No. 1 filter paper.
- Final Preparation: Transfer the filtrate to a 50 mL volumetric flask and make up the volume with methanol. Filter an aliquot of the solution through a 0.45 μm syringe filter into an HPLC vial before injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the tables below.

System Suitability



Parameter	Acceptance Criteria	Observed Value
Tailing Factor (T)	T ≤ 2	1.1
Theoretical Plates (N)	N > 2000	5800
%RSD of Peak Area	≤ 2.0%	0.8%

Linearity

Concentration Range (µg/mL)	Regression Equation	Correlation Coefficient (r²)
1 - 100	y = 25432x + 1254	0.9998

Limit of Detection (LOD) and Limit of Quantification

(LOO)

Parameter	Value (μg/mL)
LOD	0.15
LOQ	0.50

Precision

Precision Type	Concentration (μg/mL)	%RSD
Intra-day (n=6)	10	1.2%
50	0.9%	
100	0.7%	_
Inter-day (n=6)	10	1.5%
50	1.1%	
100	0.9%	

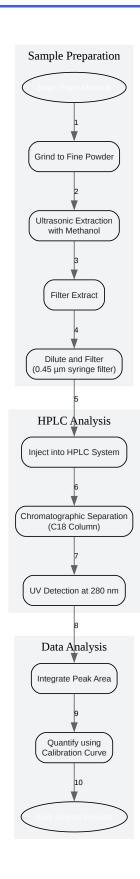
Accuracy (Recovery)



Spiked Concentration (µg/mL)	Amount Recovered (μg/mL)	% Recovery
25	24.8	99.2%
50	50.4	100.8%
75	74.5	99.3%

Visualizations





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Caption: Experimental workflow for the quantification of **Protosappanin A**.



Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of **Protosappanin A** in Caesalpinia sappan heartwood extracts. The method has been thoroughly validated and is suitable for routine quality control and research applications. The detailed protocol and clear data presentation make this method easily adaptable for use in various laboratory settings.

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